
4-(1-Naphthyl)-1H-pyrazol-3-ylamine hydrochloride
Übersicht
Beschreibung
N-Methyl-1-naphthalenemethylamine hydrochloride is a compound that has been used as a reagent for the determination of isocyanates in air by UV or fluorescence detection . It has also been used in the preparation of a key intermediate required for the synthesis of terbinafine .
Synthesis Analysis
The synthesis of similar compounds often involves nitrations, hydrogenations, and hydrolysis . For example, naphthalene can be nitrated to give 1-nitronaphthalene, which is then hydrogenated to the amine followed by hydrolysis .Molecular Structure Analysis
The molecular structure of similar compounds like N-Methyl-1-naphthalenemethylamine hydrochloride includes a naphthalene ring attached to an amine group .Chemical Reactions Analysis
Compounds like these typically undergo reactions typical of naphthylamine and primary amines, such as diazotation . They can also act as bidentate ligands to give several coordination compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary. For example, 1-Naphthol, an organic compound with the formula C10H7OH, is a fluorescent white solid . It differs from its isomer 2-naphthol by the location of the hydroxyl group on the naphthalene ring .Wissenschaftliche Forschungsanwendungen
Dental Composite Development
Research has explored the mechanical properties of flowable dental composites containing certain antibacterial compounds similar to 4-(1-Naphthyl)-1H-pyrazol-3-ylamine hydrochloride. The study found that while the addition of such compounds can enhance the antibacterial properties of the composites, it also significantly decreases their compressive strengths, which may limit their use in dental applications (Abaszadeh & Mohammadzadeh, 2020).
Environmental Monitoring
In the context of environmental health, compounds similar to 4-(1-Naphthyl)-1H-pyrazol-3-ylamine hydrochloride have been used as markers for exposure to polycyclic aromatic hydrocarbons (PAHs). For instance, a study used headspace solid phase microextraction and gas chromatography-mass spectrometry to measure surrogate PAHs in the urine of coke oven workers, with naphthalene being one of the surrogate PAHs measured (Waidyanatha et al., 2003).
Synthesis of Isoxazolone Derivatives
Isoxazolone derivatives, which have significant biological and medicinal properties, can be synthesized using compounds similar to 4-(1-Naphthyl)-1H-pyrazol-3-ylamine hydrochloride. These derivatives are considered excellent intermediates for the synthesis of numerous heterocycles and undergo various chemical transformations (Laroum et al., 2019).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-naphthalen-1-yl-1H-pyrazol-5-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3.ClH/c14-13-12(8-15-16-13)11-7-3-5-9-4-1-2-6-10(9)11;/h1-8H,(H3,14,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGUMVGFXXUSTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(NN=C3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Naphthyl)-1H-pyrazol-3-ylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



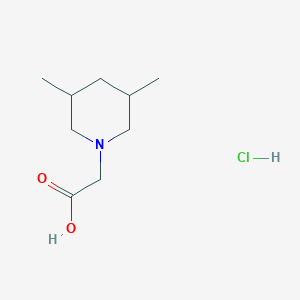
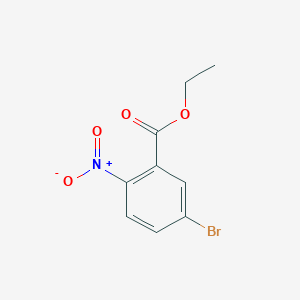
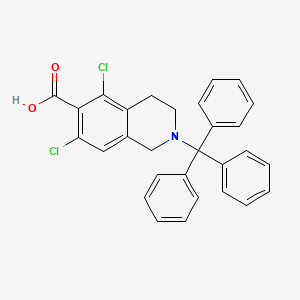
![4-Chloro-6-iodothieno[2,3-d]pyrimidine](/img/structure/B1418666.png)
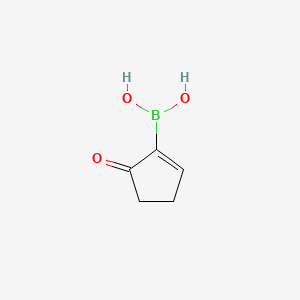
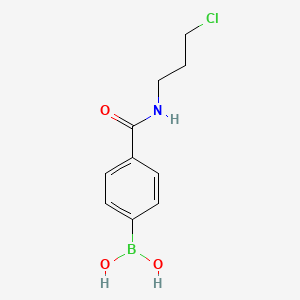
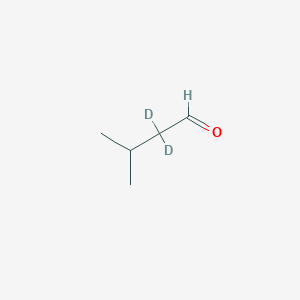
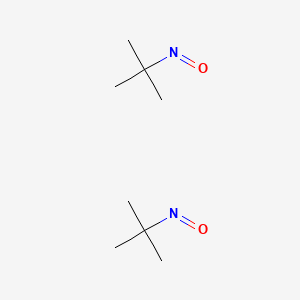
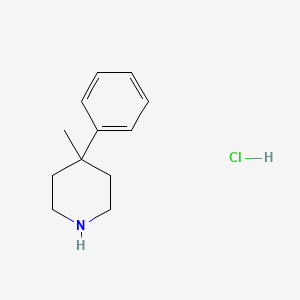

![Furan-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1418680.png)
![N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B1418682.png)

